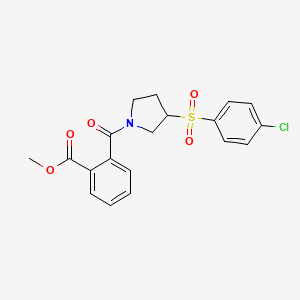
4-Methyl-2-(trifluoromethyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-(trifluoromethyl)benzaldehyde is a reactant that has been used in the preparation of N,N’'-(Arylmethylene)bisamides with cytotoxic activity as anti-cancer agents . It is a useful reagent in kinetic studies of the asymmetric synthesis of alcohols and of the Wittig reaction .
Synthesis Analysis
The general procedure for the synthesis of this compound involves a reaction tube charged with I2, PPh3, and toluene under argon. The mixture is stirred at room temperature for 10 minutes. Then aryl iodide, 2P-Fe3O4SiO2-Pd (OAc)2, and Et3N are added to this solution .
Molecular Structure Analysis
The molecular formula of this compound is C8H5F3O. It has a molecular weight of 174.12 g/mol . The InChI string representation of its structure is InChI=1S/C8H5F3O/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-5H .
Chemical Reactions Analysis
This compound has been used in the preparation of ω-(dimethylamino)-alkylethyl-4(-2-(trifluorormethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates and methyl (E)-2-[2-[(E)-2-(2-trifluoromethylphenyl)vinyl]-phenyl]-3-methoxyacrylate via Wittig-Horner reaction .
Physical And Chemical Properties Analysis
This compound is a clear liquid with a refractive index of 1.463. It has a boiling point of 66-67°C at 13 mmHg and a density of 1.275 g/mL at 25°C .
Wissenschaftliche Forschungsanwendungen
Facile Synthesis of Fluorinated Microporous Polyaminals
This compound is used in the synthesis of fluorinated microporous polyaminals, which demonstrate increased surface areas and effective tailoring of pore sizes. The presence of methyl and trifluoromethyl groups enhances CO2 adsorption capabilities, making these materials suitable for carbon capture technologies (Li, Zhang, & Wang, 2016).
Synthesis and Optical Properties of Metal Complexes
4-Methyl-2-(trifluoromethyl)benzaldehyde has been utilized in the synthesis of aluminum and zinc complexes, with significant improvements in thermal stability and optical properties. These complexes exhibit potential applications in the fields of photoluminescence and material science (Barberis & Mikroyannidis, 2006).
Electrosynthesis in Ionic Liquids
The compound's reduction in room-temperature ionic liquids has been studied, offering insights into its electrochemical behaviors and potential applications in electrosynthesis processes (Doherty & Brooks, 2004).
New Soluble Polyimides
Aromatic diamine derived from this compound has been synthesized for the preparation of fluorinated polyimides. These polymers show excellent solubility, optical transparency, and thermal stability, indicating their utility in advanced polymer materials (Wang, Zhao, & Li, 2012).
Synthesis of High-Density Aviation Fuels
The compound plays a role in the development of high-density aviation fuels, where it contributes to the synthesis of tricyclic alkanes. This innovation represents a sustainable approach to fuel production, utilizing biomass as a starting material (Xu et al., 2018).
Selective Ultrasonic Electrosynthesis
In a novel application, this compound has been synthesized through selective ultrasonic electrosynthesis, demonstrating the feasibility and efficiency of this technique for the production of valuable chemical intermediates (Hu, 2014).
Safety and Hazards
4-Methyl-2-(trifluoromethyl)benzaldehyde is considered hazardous. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised . It is also classified as Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Irrit. 2 .
Wirkmechanismus
Target of Action
Benzaldehyde derivatives are often used in the synthesis of various pharmaceuticals and may interact with a variety of biological targets depending on the specific substitutions on the benzene ring .
Mode of Action
Without specific information on the biological targets of 4-Methyl-2-(trifluoromethyl)benzaldehyde, it’s challenging to describe its exact mode of action. The aldehyde group is highly reactive and can undergo various chemical reactions, potentially leading to interactions with biological molecules .
Biochemical Pathways
Benzaldehyde derivatives can participate in various chemical reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
Factors such as its lipophilicity, molecular weight, and chemical stability would influence its pharmacokinetic properties .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals .
Biochemische Analyse
Biochemical Properties
It is known that benzaldehyde derivatives can participate in various biochemical reactions . They can undergo free radical bromination, nucleophilic substitution, and oxidation
Cellular Effects
It is known that benzaldehyde derivatives can cause irritation to cells, potentially affecting cell function
Molecular Mechanism
Benzaldehyde derivatives can undergo various reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.
Temporal Effects in Laboratory Settings
It is known that the compound may form a precipitate upon standing, which does not affect its use . Warming gently can redissolve the solid .
Eigenschaften
IUPAC Name |
4-methyl-2-(trifluoromethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-6-2-3-7(5-13)8(4-6)9(10,11)12/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGFDHVQVPULNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]-1-(3-oxo-3-pyrrolidin-1-ylpropyl)-1H-1,2,3-benzotriazole](/img/structure/B2603639.png)



![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2603643.png)


![2-amino-N-[4-(dimethylamino)benzyl]pyridine-3-carboxamide](/img/structure/B2603650.png)



![2-(benzylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2603656.png)
![N-(2-(4-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2603659.png)
